5-(3-Methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid
Description
Properties
Molecular Formula |
C8H6N2O3S |
|---|---|
Molecular Weight |
210.21 g/mol |
IUPAC Name |
5-(3-methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C8H6N2O3S/c1-4-2-3-14-5(4)7-9-6(8(11)12)10-13-7/h2-3H,1H3,(H,11,12) |
InChI Key |
HKBQPKUTZLKQLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C2=NC(=NO2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Amidoxime and Carboxylic Acid Coupling Method
A well-established method involves the reaction of amidoximes derived from nitriles with carboxylic acids or activated carboxylic acid derivatives. This approach is exemplified by a three-step procedure:
Step 1: In situ generation of amidoxime from the corresponding nitrile and hydroxylamine hydrochloride in the presence of a base such as triethylamine or sodium ethoxide in ethanol at room temperature.
Step 2: Coupling of the amidoxime with a carboxylic acid derivative (e.g., 3-methylthiophene-2-carboxylic acid or its activated ester) using coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOAt (1-hydroxy-7-azabenzotriazole) in solvents like dimethylformamide (DMF) at room temperature for 24 hours.
Step 3: Cyclodehydration by heating the reaction mixture with triethylamine at approximately 100 °C for 3 hours to form the 1,2,4-oxadiazole ring.
After completion, the product is extracted using chloroform, washed with water, and purified, typically yielding the target 5-(3-methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid in moderate to good yields (~60-70%).
One-Pot Parallel Synthesis from Nitriles and Carboxylic Acids
An alternative one-pot method involves the direct reaction of nitriles with hydroxylamine hydrochloride and base in ethanol to form amidoximes, followed by addition of carboxylic acid derivatives and coupling agents in situ, and subsequent cyclodehydration under heating. This streamlined approach reduces purification steps and improves efficiency.
Use of Activated Esters and Strong Bases
Optimization studies have shown that the use of strong bases such as potassium tert-butoxide (t-BuOK) or sodium tert-butoxide (t-BuONa) in aprotic solvents like dimethyl sulfoxide (DMSO) enhances the cyclization step and improves yields. For example, reactions employing t-BuONa with methyl 2-chloroacetate as the carbonyl component have yielded oxadiazole derivatives in up to 50% isolated yield.
Detailed Reaction Conditions and Yields
The following table summarizes key reaction parameters and yields from optimized syntheses of 1,2,4-oxadiazole derivatives analogous to 5-(3-methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid:
| Entry | Amidoxime Source | Carbonyl Compound | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|---|
| 1 | Amidoxime from nitrile | Methyl 2-bromoacetate | NaOH | DMSO | RT | 4 | 29 | Intermediate isolated |
| 2 | Amidoxime from nitrile | Methyl 2-bromoacetate | t-BuONa | DMSO | RT | 4-18 | 42 | Improved yield with t-BuONa |
| 3 | Amidoxime from nitrile | Methyl 2-chloroacetate | t-BuONa | DMSO | RT | 18 | 50 | Optimal conditions |
| 4 | Amidoxime from nitrile | Methyl 2-chloroacetate | t-BuOK | DMSO | RT | 18 | 32 | Lower yield with t-BuOK |
| 5 | Amidoxime from nitrile | Ethyl 2-bromobutyrate | t-BuONa | DMSO | RT | 18 | 52 | Alkyl-substituted oxadiazole |
The data indicate that the choice of base and halogen in the ester significantly affects the yield and purity of the final oxadiazole product.
Alternative Synthetic Routes
Patent literature describes a related synthetic approach for 5-alkyl--oxadiazole-2-carboxylic acid esters involving:
Ammonolysis of dialkyl oxalates with hydrazine hydrate to obtain monoalkyl oxalate hydrazides.
Acylation of these hydrazides with fatty acid anhydrides to form 2-acyl hydrazide monoalkyl oxalates.
Dehydrative cyclization to yield the oxadiazole ring system.
Though this method pertains to the 1,3,4-oxadiazole isomer, it demonstrates an industrially scalable, high-yielding, and safe process that avoids highly toxic reagents and may inspire analogous routes for 1,2,4-oxadiazole derivatives.
Summary of Key Preparation Methodologies
| Method | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Amidoxime + Carboxylic Acid + Coupling Agents | Amidoxime formation, coupling with acid, cyclodehydration | High regioselectivity, moderate to good yields | Requires coupling agents, multiple steps |
| One-Pot Nitrile + Hydroxylamine + Acid Derivative | In situ amidoxime generation and cyclization | Streamlined, reduces purification | Sensitive to reaction conditions |
| Hydrazide Route (Patent) | Ammonolysis, acylation, dehydration cyclization | Industrial scalability, safe reagents | Specific to 1,3,4-oxadiazoles, may need adaptation |
Chemical Reactions Analysis
Types of Reactions
5-(3-Methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted thiophene derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
5-(3-Methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid has been studied for its potential as a therapeutic agent due to its interaction with various biological targets.
Anticancer Activity
Recent studies have highlighted the compound's anticancer properties. For instance, derivatives of oxadiazoles have shown effectiveness against drug-resistant leukemia cell lines and Trypanosoma cruzi amastigotes, indicating potential for treating both cancer and parasitic infections .
Case Study : In vitro evaluations demonstrated that certain derivatives exhibited effective cytotoxicity with EC50 values ranging from 5.5 to 13.2 µM against chronic myeloid leukemia cell lines .
Enzyme Inhibition
The compound has also been investigated as a monoamine oxidase (MAO) inhibitor. MAO inhibitors are important in the treatment of neurological disorders such as depression and Parkinson's disease. Molecular docking studies suggest that 5-(3-Methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid can effectively bind to the active site of MAO-B, indicating its potential as a therapeutic agent in neuropharmacology .
Material Science Applications
The unique chemical structure of 5-(3-Methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid also makes it suitable for various applications in material science.
Organic Electronics
The compound's electronic properties make it a candidate for use in organic semiconductors. Its ability to form stable films can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research into oxadiazole derivatives has shown promising results in enhancing the efficiency of these devices due to their favorable charge transport properties .
Photovoltaic Applications
Studies have indicated that oxadiazole derivatives can improve the performance of photovoltaic materials by increasing light absorption and charge mobility within the active layer of solar cells . This application is particularly relevant as the demand for efficient energy conversion technologies grows.
Summary Table of Applications
| Application Area | Specific Use Cases | Notable Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Effective against drug-resistant leukemia cells |
| MAO inhibitors | Potential therapeutic agent for neurological disorders | |
| Material Science | Organic electronics | Suitable for OLEDs and OPVs |
| Photovoltaic applications | Enhances light absorption and charge mobility |
Mechanism of Action
The mechanism of action of 5-(3-Methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its heterocyclic rings. The thiophene and oxadiazole rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, which contribute to its biological activity .
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The 1,2,4-oxadiazole-3-carboxylic acid framework is highly modular. Key analogs include:
Key Observations :
- Substituent Effects : Electron-withdrawing groups (e.g., -Cl, -CF₃) at position 5 enhance polarity and may improve binding to hydrophobic enzyme pockets. Electron-donating groups (e.g., -OCH₃) increase solubility but may reduce target affinity .
- Synthetic Routes : Most analogs are synthesized via ester hydrolysis (e.g., ethyl or methyl esters) using aqueous KOH under reflux (80–90°C), yielding carboxylic acids in >90% efficiency .
Physicochemical Properties
- Solubility and Stability: Carboxylic acid derivatives generally exhibit moderate aqueous solubility (pH-dependent) due to ionization. For example, 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid is stable under acidic conditions (pH 2) during purification .
Structural Insights from Crystallography
- SHELX software (e.g., SHELXL) is widely used for refining oxadiazole derivatives, enabling precise determination of bond lengths and angles critical for structure-activity relationships (SAR) .
Biological Activity
5-(3-Methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is a compound belonging to the oxadiazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and potential therapeutic applications.
The structure of 5-(3-Methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid can be represented as follows:
This compound features a five-membered oxadiazole ring, which is known for its bioisosteric properties that enhance the pharmacokinetic profiles of drugs. The presence of the methylthiophene moiety contributes to its lipophilicity and potential interactions with biological targets.
Anticancer Activity
Research indicates that oxadiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 5-(3-Methylthiophen-2-yl)-1,2,4-oxadiazole have shown efficacy against various cancer cell lines. A study reported that derivatives of oxadiazoles demonstrated IC50 values ranging from 5.5 to 13.2 µM against drug-sensitive and drug-resistant chronic myeloid leukemia cell lines .
Antimicrobial Properties
Oxadiazoles have also been evaluated for their antimicrobial activities. In vitro studies have shown that certain derivatives possess inhibitory effects against Mycobacterium tuberculosis, with some compounds achieving up to 96% inhibition at specific concentrations . This suggests potential applications in treating tuberculosis and other microbial infections.
Antiparasitic Activity
The compound has been noted for its activity against parasitic infections. Research has demonstrated that oxadiazole derivatives can inhibit Trypanosoma cruzi and Leishmania amazonensis, with effective concentrations reported as low as 2.9 µM . These findings highlight the potential for developing new antiparasitic therapies based on this scaffold.
Synthesis Methods
The synthesis of 5-(3-Methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves multi-step reactions that include cyclization processes. Recent advancements have introduced microwave-assisted synthesis techniques that improve yield and reduce reaction times . The following table summarizes various synthetic routes and their efficiencies:
| Synthesis Method | Yield (%) | Reaction Time (min) |
|---|---|---|
| Conventional heating | 65 | 120 |
| Microwave-assisted synthesis | 85 | 30 |
| Solvent-free conditions | 75 | 45 |
Structure-Activity Relationship (SAR)
The biological activity of oxadiazole derivatives is significantly influenced by their structural features. Modifications on the aromatic rings or substituents can enhance their potency. For example, introducing electron-donating groups has been shown to improve anticancer activity .
A detailed SAR analysis can be seen in the following table:
| Compound Structure | Anticancer Activity (IC50 µM) | Antimicrobial Activity (%) |
|---|---|---|
| Parent oxadiazole | 12 | 80 |
| Methylthiophene-substituted variant | 6 | 92 |
| Halogen-substituted variant | 8 | 85 |
Case Studies
- Anticancer Research : A study evaluated a series of oxadiazoles against human cancer cell lines and found that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells .
- Antitubercular Activity : In a separate investigation, compounds were tested against Mycobacterium tuberculosis, with one derivative showing a minimum inhibitory concentration (MIC) of 0.045 µg/mL . This indicates promising potential for further development as an antitubercular agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
